molecular formula C18H15Cl2N3O2S B10950913 [3-(3,4-Dichlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](thiomorpholin-4-yl)methanone

[3-(3,4-Dichlorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B10950913
M. Wt: 408.3 g/mol
InChI Key: GMCOUXFQPTVLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-DICHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a methylisoxazolopyridinyl group, and a thiazinanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the isoxazolopyridinyl core, followed by the introduction of the dichlorophenyl and thiazinanyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3,4-DICHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,4-DICHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific combination of functional groups and its potential applications across various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

[3-(3,4-dichlorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C18H15Cl2N3O2S/c1-10-8-12(18(24)23-4-6-26-7-5-23)15-16(22-25-17(15)21-10)11-2-3-13(19)14(20)9-11/h2-3,8-9H,4-7H2,1H3

InChI Key

GMCOUXFQPTVLLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCSCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.